molecular formula C20H22N2O4 B2862004 (E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235693-70-5

(E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No.: B2862004
CAS No.: 1235693-70-5
M. Wt: 354.406
InChI Key: JBUHHAIJPWSNEV-CMDGGOBGSA-N
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Description

(E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate ( 1235693-70-5) is a synthetic organic compound with a molecular formula of C20H22N2O4 and a molecular weight of 354.4 g/mol . This reagent features a piperidine core that is strategically substituted with a (E)-3-(furan-2-yl)acrylamido)methyl group and a phenyl carbamate, creating a complex molecular architecture of interest in medicinal chemistry and drug discovery . The compound is characterized by its SMILES notation: O=C(C=Cc1ccco1)NCC1CCN(C(=O)Oc2ccccc2)CC1 . This compound is structurally analogous to a class of advanced intermediates and experimental compounds investigated for their potential as p21-activated kinase 4 (PAK4) inhibitors . PAK4 is a serine/threonine kinase recognized as an emergent and promising therapeutic target in oncology, with its overexpression linked to the proliferation and metastasis of various tumors, including pancreatic, ovarian, and breast cancers . Specifically, its furan-based acrylamido moiety is a key structural feature found in potent allosteric modulators of PAK4, which operate through a non-ATP competitive mechanism . Such inhibitors have been shown to not only suppress cancer cell growth but also modulate the tumor microenvironment by increasing T-cell infiltration, thereby potentially enhancing the efficacy of immunotherapies like PD-1 inhibitors . Researchers can utilize this chemical as a key intermediate for synthesizing more complex tricyclic core structures, as a building block in structure-activity relationship (SAR) studies to develop novel allosteric inhibitors, or as a pharmacological tool compound to probe PAK4 signaling pathways in cancer biology and immunology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

phenyl 4-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-19(9-8-17-7-4-14-25-17)21-15-16-10-12-22(13-11-16)20(24)26-18-5-2-1-3-6-18/h1-9,14,16H,10-13,15H2,(H,21,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUHHAIJPWSNEV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperidine- and acrylamide-containing derivatives. Below is a comparative analysis with structurally related molecules:

Compound Key Structural Features Biological/Physicochemical Properties Reference
(E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate Piperidine core, furan-2-yl acrylamido methyl, phenyl carboxylate High BBB permeability (predicted), 76% synthesis yield, HRMS: 391.2016 g/mol
N-Phenyl-5-(3-(piperidin-4-yloxy)phenyl)furan-2-carboxamide (103) Piperidin-4-yloxy linkage, furan-2-carboxamide, phenyl group Orally bioavailable, BBB-permeable, 91% ee in enantiomeric synthesis
4-((1R,2S,3R)-2-(methyl(phenyl)carbamoyl)-3-borylcyclopropyl)piperidine Cyclopropane-bridged boronate, methyl(phenyl)carbamoyl >20:1 dr (diastereomeric ratio), 94% yield, asymmetric radical cyclopropanation
4-(3-(4-methylphenyl)-2-(piperidin-1-yl)acrylamido)benzoic acid Benzoic acid terminus, 4-methylphenyl substituent Enhanced PTP1B enzyme inhibition (IC50 ~0.8 µM), lipophilic binding improves stability
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-tetrahydropyridine Tetrahydropyridine core, diphenyl substituents, acetyl-piperidine Antibacterial activity (MIC: 4 µg/mL against S. aureus), antitumor properties (IC50: 12 µM vs. HeLa)

Key Findings and Insights

Bioavailability and BBB Penetration :

  • The target compound shares structural motifs with Compound 103 (piperidine and furan), which demonstrated oral bioavailability and BBB permeability due to the piperidine scaffold’s low polar surface area . However, the acrylamido methyl group in the target compound may reduce metabolic instability compared to the carboxamide in Compound 103.
  • In contrast, 4-(3-(4-methylphenyl)-2-(piperidin-1-yl)acrylamido)benzoic acid () exhibits reduced BBB penetration due to the polar carboxylic acid group but shows superior enzyme inhibition via lipophilic interactions with PTP1B .

Synthetic Complexity and Yield :

  • The target compound’s synthesis (76% yield) is more efficient than the asymmetric cyclopropanation of boron-containing analogues (94% yield but requiring chiral ligands) .
  • Ethyl 4-hydroxy-2,6-diphenyl-tetrahydropyridine () requires multi-step crystallization for bioactivity optimization, highlighting the trade-off between synthetic simplicity and functional efficacy .

Electrophilic Reactivity :

  • The (E)-acrylamido group in the target compound provides a planar, conjugated system that may enhance binding to electrophile-sensitive targets (e.g., kinases or proteases). This contrasts with cyclopropane-containing analogues (), where ring strain and boron hybridization offer distinct reactivity profiles .

Enzyme Inhibition vs. Antimicrobial Activity :

  • While the target compound’s furan moiety may confer moderate antimicrobial properties (analogous to ), its lack of ionizable groups (e.g., carboxylic acid in ) likely limits direct enzyme inhibition .

Preparation Methods

Alkylation of 4-(Aminomethyl)Piperidine

The piperidine core is synthesized via N-alkylation of 4-(aminomethyl)piperidine with chloroformate derivatives. A representative protocol from EP1939191A1 involves:

  • Protection of the amine : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine).
  • Esterification : Reaction with phenyl chloroformate in tetrahydrofuran (THF) at 0°C, yielding phenyl 4-((tert-butoxycarbonylamino)methyl)piperidine-1-carboxylate.
  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM.

Key Data :

Step Reagents/Conditions Yield (%) Source
Boc protection Boc₂O, Et₃N, DCM, 25°C, 12h 92
Phenyl esterification Phenyl chloroformate, THF 85
Boc deprotection TFA/DCM (1:1), 2h 95

Preparation of (E)-3-(Furan-2-yl)Acrylic Acid

Wittig Reaction Strategy

The (E)-configured acrylamide is synthesized via a Wittig reaction between furan-2-carbaldehyde and a stabilized ylide. According to EP1939191A1:

  • Ylide formation : Triphenylphosphine reacts with ethyl bromoacetate in THF to generate the phosphonium ylide.
  • Olefination : Furan-2-carbaldehyde is added dropwise at -20°C, followed by warming to room temperature.

Reaction Conditions :

  • Solvent: THF
  • Temperature: -20°C to 25°C
  • Workup: Aqueous NaHCO₃ extraction, column chromatography (hexane/ethyl acetate)

Yield : 78% (E-isomer)

Knoevenagel Condensation

An alternative method employs malonic acid and furan-2-carbaldehyde in the presence of piperidine as a base, though this route favors the (Z)-isomer unless microwave-assisted conditions are used.

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

The piperidine intermediate (4-(aminomethyl)piperidine-1-carboxylate) is coupled with (E)-3-(furan-2-yl)acrylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation : EDC/HOBt in DCM activates the carboxylic acid.
  • Coupling : Addition of the piperidine amine at 0°C, stirred for 12h.

Optimization Notes :

  • Solvent : DCM or DMF (DMF increases reaction rate but may lower stereoselectivity).
  • Yield : 82%

Direct Reductive Amination

A one-pot approach condenses furan-2-carbaldehyde with 4-(aminomethyl)piperidine-1-carboxylate using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method risks over-alkylation and requires strict pH control (pH 6–7).

Stereochemical Control and Purification

Ensuring (E)-Selectivity

  • Wittig vs. Knoevenagel : Wittig reactions favor (E)-olefins due to steric hindrance during ylide addition.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves (E)-selectivity (>95%).

Chromatographic Resolution

Final purification is achieved via silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallization from diisopropyl ether, yielding >99% purity.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%) Source
Wittig + EDC Coupling High (E)-selectivity, scalable Costly reagents (EDC, HOBt) 82
Reductive Amination One-pot synthesis Risk of over-alkylation 65
Knoevenagel Cond. Low-cost reagents Requires microwave for (E)-form 58

Industrial-Scale Considerations

  • Cost Efficiency : The Wittig-EDC route is preferred for pilot-scale production despite reagent costs, as it avoids chiral separations.
  • Green Chemistry : Solvent recycling (THF, DCM) and catalytic methods (e.g., enzymatic amidation) are under investigation.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for (E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the acrylamide intermediate via coupling of furan-2-carboxylic acid with acryloyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 2: Piperidine functionalization using tert-butyl-protected intermediates, followed by deprotection with trifluoroacetic acid (TFA) to yield the free amine .
  • Step 3: Final coupling with phenyl chloroformate under reflux conditions in toluene (110°C) .
  • Purification: Column chromatography (e.g., 0–10% EtOAc/hexanes) achieves >95% purity .

Key Conditions:

StepReagents/ConditionsYieldReference
DeprotectionTFA in CH₂Cl₂76–80%
Final couplingPhenyl chloroformate, toluene, reflux75–79%

Note: Solvent selection (e.g., DMF for polar intermediates) and temperature control are critical to avoid side reactions .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Focus on diagnostic peaks:

  • Piperidine protons: δ 3.5–4.5 ppm (multiplet, -NCH₂-).

  • Furan acrylamide: δ 6.5–7.5 ppm (doublets, J = 15–16 Hz, trans-alkene) .

  • ¹³C NMR: Confirm carbonyl groups (δ 165–170 ppm for carbamate/amide) .

    • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₅N₂O₅: 421.18) .
    • HPLC: Use gradient elution (e.g., acetonitrile/water with 0.1% TFA) to assess purity (>98%) .

    Example Data:

    TechniqueKey SignalsReference
    ¹H NMRδ 10.41 (s, NH), δ 8.40 (d, J=5.7 Hz, NHCO)
    ESI-MS[M+H]⁺ = 391.2012 (C₂₄H₂₇N₂O₃)

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Solubility:
  • Polar aprotic solvents (DMF, DMSO) enhance solubility due to the carbamate and acrylamide groups .
  • Low solubility in water; use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
    • Stability:
  • Store at -20°C under inert atmosphere; sensitive to hydrolysis in acidic/basic conditions .
  • Monitor degradation via HPLC after 24-hour exposure to pH 7.4 buffer at 37°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for analogs of this compound?

Methodological Answer:

  • Modification Hotspots:

Piperidine ring: Replace with pyrrolidine or morpholine to alter rigidity .

Furan moiety: Substitute with thiophene or pyridine to modulate electronic effects .

Acrylamide linker: Test E/Z isomerism impact on bioactivity .

  • Biological Testing:
  • Compare IC₅₀ values in enzyme assays (e.g., HIV-1 RT inhibition for diarylpyrimidine analogs) .

    SAR Table (Example):

    Analog ModificationBiological Activity (IC₅₀)Key FindingReference
    Piperidine → Pyrrolidine2.1 µM (HIV-1 RT)Reduced activity vs. parent (1.5 µM)
    Furan → Thiophene0.8 µM (HBV capsid modulation)Enhanced lipophilic binding

Q. What computational modeling approaches predict target binding modes and conformational flexibility?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., HIV-1 RT) .
  • Molecular Dynamics (MD): Simulate piperidine ring flexibility in aqueous vs. lipid environments (NAMD/GROMACS) .
  • QM/MM: Analyze acrylamide’s electron density for hydrogen-bonding potential .

Key Insight: The furan oxygen participates in π-stacking with aromatic residues in the NNIBP pocket .

Q. How to design in vitro assays to evaluate biological activity and mechanism of action?

Methodological Answer:

  • Enzyme Inhibition:
  • Use fluorescence-based assays (e.g., HIV-1 RT inhibition with poly(rA)/oligo(dT) template-primer) .

    • Cell-Based Assays:
  • Measure cytotoxicity (MTT assay) and antiviral activity in MT-4 cells .

    • Target Engagement:
  • Competitive binding with radiolabeled probes (e.g., [³H]CP-55940 for cannabinoid receptors) .

    Example Protocol:

    • Step 1: Pre-incubate compound (0.1–10 µM) with enzyme.
    • Step 2: Add substrate, monitor product formation (kinetic readout).
    • Step 3: Calculate IC₅₀ using GraphPad Prism .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?

Methodological Answer:

  • Troubleshooting Steps:

Purity Verification: Re-analyze compound via HPLC and NMR to exclude impurities .

Assay Conditions: Standardize buffer pH, temperature, and DMSO concentration (<1%) .

Control Reproducibility: Repeat assays with fresh batches and independent replicates .

  • Case Study: Inconsistent HIV-1 RT inhibition data resolved by identifying residual TFA from synthesis altering enzyme kinetics .

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